2H-quinolizine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

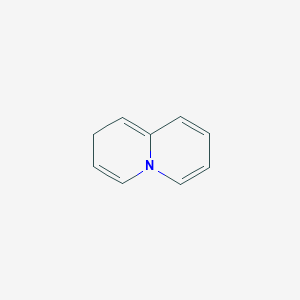

2H-quinolizine is a quinolizine. It is a tautomer of a 4H-quinolizine and a 9aH-quinolizine.

Applications De Recherche Scientifique

Pharmacological Applications

-

Antiviral Activity

- Recent studies have identified 2H-quinolizine derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), making them candidates for COVID-19 treatment. Molecular docking studies revealed that certain derivatives exhibited strong binding affinities, indicating their potential as antiviral agents .

- Anticancer Properties

-

Neuropharmacology

- Compounds based on this compound have been investigated for their effects on dopaminergic receptors, indicating potential applications in treating neurological disorders such as Parkinson's disease. Studies have shown that these compounds can exhibit high affinity for dopamine D2 and D3 receptors, which are critical in the modulation of neurotransmission .

- Antimicrobial Activity

Synthesis and Structure-Activity Relationships

The synthesis of this compound derivatives typically involves multi-step organic reactions, including cyclization and functionalization processes. Structure-activity relationship (SAR) studies are crucial in optimizing the biological activity of these compounds by modifying substituents on the quinolizine scaffold.

Key Synthetic Approaches:

- Cyclization Reactions: Various synthetic pathways utilize cyclization to construct the quinolizine core.

- Functionalization: Introducing different functional groups can enhance solubility and bioactivity.

Case Studies

- COVID-19 Treatment Development

- Dopamine Receptor Agonists

- Antimicrobial Efficacy

Data Table: Summary of Applications

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Antiviral | This compound derivatives | Potential inhibitors of SARS-CoV-2 Mpro |

| Anticancer | Quinoline-based compounds | Effective against various cancer cell lines |

| Neuropharmacology | Dopamine receptor ligands | High affinity for D2 and D3 receptors |

| Antimicrobial | Quinolizine derivatives | Significant activity against bacterial strains |

Analyse Des Réactions Chimiques

Oxidation Reactions

2H-quinolizine derivatives undergo selective oxidation to form polycyclic alkaloids or functionalized intermediates. A notable example is the synthesis of cryptopleurine, a cytotoxic alkaloid:

| Substrate | Oxidant | Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 1,3,4,6,9,9a-hexahydro-2H-quinolizine | PIFA (phenyliodine bis(trifluoroacetate)) | BF₃·OEt₂ | CH₂Cl₂, −40°C, 24 h | Cryptopleurine | 73 |

Mechanistic Insight :

-

PIFA acts as a two-electron oxidant, while BF₃·OEt₂ facilitates electrophilic activation.

-

The reaction proceeds via a radical cation intermediate, followed by dehydrogenative aromatization .

Hydrogenation and Reduction

Partial or full saturation of the quinolizine ring is achieved via catalytic hydrogenation:

| Substrate | Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound derivative | Pd/C | H₂ (1 atm), EtOH, 25°C | 1,3,4,6,9,9a-hexahydro-2H-quinolizine | 88 |

Applications :

Cyclization and Ring Expansion

This compound participates in annulation reactions to construct complex polycyclic frameworks:

| Starting Material | Reagents | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 1,3,4,6,9,9a-hexahydro-2H-quinolizine | PIFA, BF₃·OEt₂ | CH₂Cl₂, −40°C, 24 h | Dibenzo-fused quinolizine | 54 |

Key Observations :

Carboxylic Acid Derivatives

(1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride undergoes nucleophilic substitution:

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Esterification | SOCl₂, MeOH | Reflux, 6 h | Methyl ester | 92 | |

| Amidation | Thionyl chloride, NH₃ | RT, 12 h | Primary amide | 85 |

Notes :

-

Ester derivatives are pivotal for prodrug development.

Photocatalytic Reactions

Visible-light-mediated oxidative cyclization enables sustainable synthesis:

| Substrate | Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 2-Aminobenzyl alcohol + secondary alcohol | Anthraquinone | DMSO, O₂, RT, 24 h | 2,4-Disubstituted quinoline | 78 |

Mechanism :

Transition Metal-Catalyzed Coupling

Palladium-catalyzed C–H activation enables regioselective functionalization:

| Substrate | Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzamidine + terminal alkyne | Pd(OAc)₂ | DMF, 100°C, 12 h | 3-Alkynylquinoline | 89 |

Key Features :

Acid-Mediated Rearrangements

Protonation triggers skeletal rearrangements in quinolizine derivatives:

| Substrate | Acid | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| This compound | TfOH | CH₂Cl₂, 0°C, 1 h | Ring-expanded isoquinoline | 68 |

Applications :

Propriétés

Numéro CAS |

255-58-3 |

|---|---|

Formule moléculaire |

C9H9N |

Poids moléculaire |

131.17 g/mol |

Nom IUPAC |

2H-quinolizine |

InChI |

InChI=1S/C9H9N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,3-8H,2H2 |

Clé InChI |

MHBPDRSACQBQET-UHFFFAOYSA-N |

SMILES |

C1C=CN2C=CC=CC2=C1 |

SMILES canonique |

C1C=CN2C=CC=CC2=C1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.